molecular formula C17H21FN2O4S2 B2605202 N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide CAS No. 923250-68-4

N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Cat. No.: B2605202
CAS No.: 923250-68-4
M. Wt: 400.48
InChI Key: NNXXBLDZHUOTGV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, multiple methyl groups, and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.

    Sulfonamide Formation: The 4-fluoroaniline reacts with methanesulfonyl chloride in the presence of a base to form N-methylmethanesulfonamide.

    Coupling Reaction: The N-methylmethanesulfonamide is then coupled with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide
  • N-(4-bromophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Uniqueness

N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and binding properties. The fluorine atom can enhance the compound’s stability and bioavailability compared to its chloro and bromo analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4S2/c1-11-10-12(2)17(13(3)16(11)20(4)25(5,21)22)26(23,24)19-15-8-6-14(18)7-9-15/h6-10,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXXBLDZHUOTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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